molecular formula C10H10N4O B12692630 Urea, (4-phenylpyrazol-3-yl)- CAS No. 94214-82-1

Urea, (4-phenylpyrazol-3-yl)-

Cat. No.: B12692630
CAS No.: 94214-82-1
M. Wt: 202.21 g/mol
InChI Key: CXRCHUBBNXZSGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, (4-phenylpyrazol-3-yl)- typically involves the reaction of 4-phenylpyrazole with an isocyanate derivative. One common method is the interaction of 4-(hydroxymethyl)pyrazole-3-carbonyl azides with primary aliphatic or aromatic amines under Curtius reaction conditions . This reaction proceeds efficiently under mild conditions and yields the desired urea derivative.

Industrial Production Methods

Industrial production of Urea, (4-phenylpyrazol-3-yl)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, (4-phenylpyrazol-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The urea group or the phenylpyrazole moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the phenyl or pyrazole rings.

Scientific Research Applications

Urea, (4-phenylpyrazol-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, (4-phenylpyrazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with urea groups, such as:

Uniqueness

Urea, (4-phenylpyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

94214-82-1

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

(4-phenyl-1H-pyrazol-5-yl)urea

InChI

InChI=1S/C10H10N4O/c11-10(15)13-9-8(6-12-14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15)

InChI Key

CXRCHUBBNXZSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)NC(=O)N

Origin of Product

United States

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